Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate is a compound that is structurally related to several other compounds studied for their unique properties and potential applications. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds. For instance, the study of 5-Methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile reveals the occurrence of conformational and color polymorphism, which suggests that similar compounds, including Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate, may exhibit polymorphism as well .
Synthesis Analysis
The synthesis of related compounds, such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, involves chemoselective methods using reducing agents like Et3SiH/I2 . This indicates that the synthesis of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate could also be achieved through similar chemoselective reactions, potentially involving the reduction of nitro groups or the protection of amino groups during the synthesis process.
Molecular Structure Analysis
The molecular structure of compounds similar to Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate has been studied using crystallography. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate shows a thiophene ring with a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular hydrogen bonds . This suggests that the molecular structure of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate could also be characterized by similar interactions and stabilization mechanisms.
Chemical Reactions Analysis
The chemical reactivity of related compounds can provide insights into the reactions that Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate might undergo. For instance, the presence of amino and nitro groups in these compounds suggests that they could participate in various chemical reactions, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using techniques such as X-ray powder diffractometry, FT-IR, Raman spectroscopy, and thermal analysis . These studies reveal the importance of temperature on the stability and solubility of different polymorphic forms. The physical and chemical properties of Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate could be expected to show similar temperature-dependent behavior and could be analyzed using comparable techniques to gain a comprehensive understanding of the compound.
Scientific Research Applications
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Organic Semiconductors
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Medicinal Chemistry
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Copper-Catalyzed N-Arylation
- An efficient carbon–nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides using CuI, l-proline, and Cs2CO3 in dioxane at moderate temperature is described .
- This procedure is an extremely general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .
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Corrosion Inhibitors
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Anti-Atherosclerotic Agents
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Anti-Inflammatory Agents
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Synthetic Chemistry
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Corrosion Mechanism
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Copper-Catalyzed N-Arylation
- Cu-catalyzed N-arylation is a useful tool for the chemical modification of aromatic heterocycles .
- An efficient carbon–nitrogen cross-coupling of methyl 3-amino-1-benzothiophene-2-carboxylate with a range of (hetero)aryl iodides using CuI, l-proline and Cs2CO3 in dioxane at moderate temperature is described .
- This procedure is an extremely general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .
properties
IUPAC Name |
methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4S/c1-16-10(13)9-8(11)6-4-5(12(14)15)2-3-7(6)17-9/h2-4H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZGLTDTPSMOMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374902 | |
Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
CAS RN |
34674-75-4 | |
Record name | methyl 3-amino-5-nitro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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